
N-(3-chloroquinoxalin-2-yl)-3,4-diméthylbenzènesulfonamide
Vue d'ensemble
Description
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClN3O2S and its molecular weight is 347.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agent anticancéreux
Le squelette quinoxaline, qui comprend le « N-(3-chloroquinoxalin-2-yl)-3,4-diméthylbenzènesulfonamide », est une plateforme prometteuse pour la découverte d'agents chimiothérapeutiques actifs . En particulier, certains dérivés de ce composé ont montré une activité prometteuse contre les lignées cellulaires tumorales telles que HCT116 (carcinome du côlon humain), HepG2 (carcinome hépatocellulaire du foie) et MCF-7 (lignée cellulaire d'adénocarcinome du sein humain) .
Inducteur d'apoptose
Certains dérivés du « this compound » ont été trouvés pour induire l'apoptose, un processus de mort cellulaire programmée . Par exemple, le composé VIIIc a induit une perturbation significative du profil du cycle cellulaire et un arrêt du cycle cellulaire à la limite de la phase G2/M . Cela en fait un candidat potentiel pour une optimisation et un développement supplémentaires en tant qu'agent anticancéreux et inducteur d'apoptose contre la lignée cellulaire HCT116 .
Inhibition de l'enzyme VEGFR-2
VEGFR-2 (récepteur 2 du facteur de croissance de l'endothélium vasculaire) est une cible clé en thérapie anticancéreuse en raison de son rôle dans l'angiogenèse, la formation de nouveaux vaisseaux sanguins. Certains dérivés du « this compound » ont montré une faible activité contre VEGFR-2 , suggérant un potentiel de recherche plus approfondie dans ce domaine.
Perturbation du cycle cellulaire
Comme mentionné précédemment, le composé VIIIc, un dérivé du « this compound », a été trouvé pour causer une perturbation significative du profil du cycle cellulaire . Cela pourrait être une voie de recherche potentielle pour comprendre les mécanismes de régulation du cycle cellulaire et comment ils peuvent être ciblés à des fins thérapeutiques.
Synthèse de nouveaux dérivés
Le squelette quinoxaline du « this compound » fournit une plateforme pour la synthèse de nouveaux dérivés . Ces nouveaux composés peuvent être évalués pour diverses activités biologiques, élargissant les applications potentielles de ce composé.
Recherche biochimique
“this compound” et ses dérivés peuvent être utilisés en recherche biochimique, notamment pour étudier les interactions entre ces composés et diverses enzymes ou récepteurs .
Mécanisme D'action
Target of Action
Quinoxaline derivatives, which this compound is a part of, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes that can inhibit or promote certain biological processes .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence a wide range of biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit a variety of biological activities .
Analyse Biochimique
Biochemical Properties
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with sulfonamide-sensitive enzymes, leading to changes in their activity. Additionally, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can form complexes with proteins, affecting their stability and function .
Cellular Effects
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide has been shown to influence various cellular processes. It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound may modulate the activity of key signaling molecules, resulting in changes in cell proliferation, differentiation, and apoptosis. Furthermore, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide involves its binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their functions. For instance, it may inhibit sulfonamide-sensitive enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide remains stable under specific storage conditions, such as room temperature . Its degradation over time can lead to reduced efficacy and altered cellular responses. Long-term exposure to this compound may result in adaptive changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide may inhibit or activate enzymes involved in the sulfonamide metabolic pathway, resulting in altered levels of specific metabolites .
Transport and Distribution
Within cells and tissues, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters, facilitating its uptake and distribution within cells. Additionally, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide may interact with binding proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may be targeted to the mitochondria, affecting metabolic processes and cellular energy production .
Propriétés
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10-7-8-12(9-11(10)2)23(21,22)20-16-15(17)18-13-5-3-4-6-14(13)19-16/h3-9H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVNGIINVVWJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183047 | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949816-27-6 | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


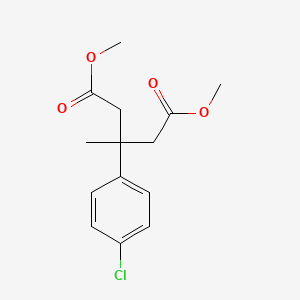
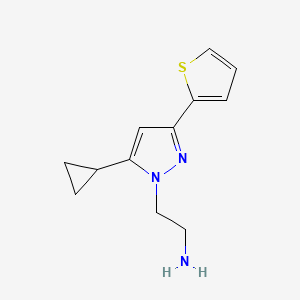

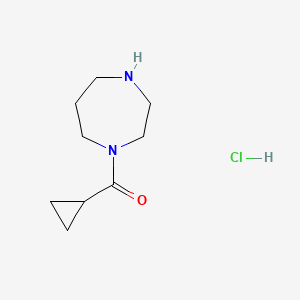
![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)
![4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472876.png)
![2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid](/img/structure/B1472877.png)
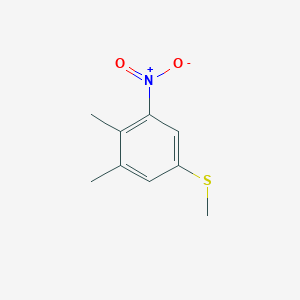



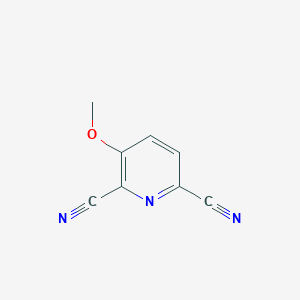
![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472890.png)

